Thulium(III) chloride hexahydrate

Description

Significance of Rare Earth Chloride Hexahydrates in Contemporary Chemistry

Rare earth chlorides, a group of compounds with the general formula RECl₃ (where RE is a rare earth element), are instrumental in modern chemistry. ontosight.ai These compounds, including their hydrated forms, are known for their high melting and boiling points and their hygroscopic nature. ontosight.ai They serve as crucial intermediates in the production of rare earth metals, which are vital for manufacturing high-strength permanent magnets, batteries, and other advanced technologies. ontosight.ai

In the realm of electronics, rare earth chlorides are used to produce phosphors for displays and scintillators for radiation detection. ontosight.ai Their catalytic properties are also leveraged in various chemical reactions, such as olefin polymerization. ontosight.ai The unique electronic configurations of rare earth ions, which give rise to their distinctive optical and magnetic properties, make their chloride salts invaluable in materials science. samaterials.com

Overview of Thulium(III) Chloride Hexahydrate as a Critical Precursor and Dopant in Advanced Materials

This compound plays a pivotal role as both a precursor and a dopant in the synthesis of advanced materials. As a precursor, it is a starting material for creating other thulium compounds, such as thulium(III) oxide. msesupplies.comcgmaterial.com It is also used to synthesize nanostructures for applications like near-infrared (NIR) photocatalysis. wikipedia.org For instance, it can be used to prepare co-doped Zirconium dioxide (ZrO₂) with enhanced optoelectronic features for use in supercapacitors and perovskite solar cells. sigmaaldrich.com

As a dopant, this compound is introduced in small amounts into other materials to modify their properties. msesupplies.com This is particularly significant in the development of:

Lasers and Fiber Amplifiers: Thulium-doped materials are essential for producing lasers and fiber amplifiers that operate around the 2 μm wavelength region, which is of great interest for medical imaging, remote sensing, and defense applications. msesupplies.comoptica.org

Phosphors: It is used in the production of phosphors for lighting and display applications. cgmaterial.com

Glass and Ceramics: It is incorporated into specialized glass and ceramic formulations. cgmaterial.com

Academic and Research Trajectories of this compound Studies

The study of this compound and its applications has seen a steady progression. Initially, research focused on its fundamental chemical and physical properties. More recently, the focus has shifted towards its application in creating novel materials with specific functionalities.

A significant area of current research involves thulium-doped upconversion nanoparticles (UCNPs). nih.gov These nanoparticles can convert lower-energy light (like near-infrared) to higher-energy visible light, a property that is highly valuable for bioimaging. nih.gov Researchers are actively investigating different excitation wavelengths to optimize the luminescent brightness of these nanoparticles for applications such as cancer cell imaging. nih.gov

Another active research direction is the use of thulium-doped materials in fiber lasers. Studies have demonstrated the generation of stable ultrafast laser pulses using thulium-doped fiber lasers, which have potential applications in various high-tech fields. optica.orgoptica.org The exploration of thulium-doped nanoparticles for thermal sensing and deep-penetration bio-imaging is also a promising frontier. researchgate.net

The ongoing research into this compound underscores its growing importance in the development of next-generation technologies, from advanced medical diagnostics to high-power laser systems.

Propriétés

Formule moléculaire |

Cl3H12O6Tm |

|---|---|

Poids moléculaire |

383.38 g/mol |

Nom IUPAC |

trichlorothulium;hexahydrate |

InChI |

InChI=1S/3ClH.6H2O.Tm/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |

Clé InChI |

XBIAQAHPMBNVJE-UHFFFAOYSA-K |

SMILES canonique |

O.O.O.O.O.O.Cl[Tm](Cl)Cl |

Origine du produit |

United States |

Advanced Synthesis Methodologies for Thulium Iii Chloride Hexahydrate and Its Derivatives

Direct Synthesis Routes for Thulium(III) Chloride Hexahydrate

The production of thulium(III) chloride, in both its anhydrous and hydrated forms, can be achieved through several direct chemical reactions. These methods typically involve starting from thulium-based oxides, carbonates, or the elemental form of the metal.

Reaction of Thulium(III) Oxides or Carbonates with Chlorinating Agents

A common laboratory-scale synthesis involves the reaction of thulium(III) oxide (Tm₂O₃) or thulium(III) carbonate with a chlorinating agent like ammonium (B1175870) chloride. wikipedia.org The reaction with thulium(III) oxide proceeds as follows:

Tm₂O₃ + 6 NH₄Cl → 2 TmCl₃ + 6 NH₃ + 3 H₂O wikipedia.org

This method is effective for producing anhydrous thulium(III) chloride. The use of thulium(III) carbonate follows a similar principle, where the carbonate is converted to the chloride in the presence of a suitable chlorinating agent.

Hydrochloric Acid Treatment of Thulium(III) Oxide to Yield Hexahydrate

To specifically obtain the hexahydrate form, thulium(III) oxide is treated with concentrated hydrochloric acid. wikipedia.orgmade-in-china.com This reaction directly yields the hydrated salt, which is a light green, hygroscopic solid. wikipedia.org

Tm₂O₃ + 6 HCl + 9 H₂O → 2 TmCl₃·6H₂O

This method is particularly useful as the hexahydrate form is readily soluble in water, facilitating its use in solution-based applications. wikipedia.orgamericanelements.com

| Starting Material | Reagent | Product | Form |

| Thulium(III) Oxide (Tm₂O₃) | Ammonium Chloride (NH₄Cl) | Thulium(III) Chloride (TmCl₃) | Anhydrous |

| Thulium(III) Oxide (Tm₂O₃) | Hydrochloric Acid (HCl) | This compound (TmCl₃·6H₂O) | Hydrated |

| Elemental Thulium (Tm) | Chlorine Gas (Cl₂) | Thulium(III) Chloride (TmCl₃) | Anhydrous |

Direct Halogenation of Elemental Thulium

The direct reaction of elemental thulium metal with chlorine gas is another viable route to produce anhydrous thulium(III) chloride. wikipedia.orgpilgaardelements.comwebelements.com This reaction is typically carried out at elevated temperatures, often above 200°C, to ensure a vigorous reaction. wikipedia.org

2 Tm + 3 Cl₂ → 2 TmCl₃ wikipedia.orgpilgaardelements.com

The resulting thulium(III) chloride is a yellow, crystalline solid. wikipedia.orgpilgaardelements.com

Solution-Based and Nanoparticle-Doping Approaches for Thulium(III)-Doped Materials

Conventional Solution-Doping Methods for Thulium(III) Chloride Integration in Optical Fibers

Nanoparticle-Doping Techniques for Enhanced Material Properties

| Doping Method | Dopant Form | Key Advantage |

| Conventional Solution-Doping | Ethanolic solution of TmCl₃·6H₂O and AlCl₃ | Established and straightforward method |

| Nanoparticle-Doping | Suspension of Al₂O₃ nanoparticles with TmCl₃ | Enhanced fluorescence lifetime, improved laser efficiency |

Synthesis of Advanced Thulium(III) Compounds and Architectures Utilizing this compound as Precursor

This compound serves as a fundamental building block for a variety of advanced materials. Its utility stems from its solubility and the reactivity of the thulium ion, which can be incorporated into different host matrices and structures. chemimpex.comwikipedia.org

Preparation of Thulium(III) Oxide

Thulium(III) oxide (Tm₂O₃), a pale green compound, can be synthesized from this compound through a reaction with strong bases. wikipedia.orgwikipedia.org Another common method involves the reaction of thulium(III) chloride with ammonium chloride. wikipedia.org This oxide is thermally stable and finds use in ceramics, glass, and as a dopant for lasers. msesupplies.comsamaterials.com

Key Properties of Thulium(III) Oxide:

| Property | Value |

|---|---|

| Molar Mass | 385.866 g/mol |

| Appearance | Pale green cubic crystals |

| Density | 8.6 g/cm³ |

| Melting Point | 2,341 °C (4,246 °F; 2,614 K) |

| Boiling Point | 3,945 °C (7,133 °F; 4,218 K) |

| Solubility | Slightly soluble in acids |

Table showing the key properties of Thulium(III) oxide. wikipedia.org

Co-doped Zirconium Dioxide (ZrO₂) with Enhanced Optoelectronic Features

This compound is utilized as a precursor to create thulium-doped zirconium dioxide (ZrO₂), a material with tunable optoelectronic properties. sigmaaldrich.com The introduction of thulium ions into the ZrO₂ crystal lattice can alter the band gap and crystal size, which is beneficial for applications in supercapacitors and perovskite solar cells. sigmaaldrich.com Research has also explored the co-doping of dental zirconia with thulium and erbium oxides to improve its fluorescent properties for more aesthetic dental prostheses. nih.gov

Upconversion Nanocrystal-Semiconductor Hybrid Structures (e.g., NaYF₄:Yb,Tm)

A significant application of this compound is in the synthesis of upconversion nanocrystals, such as sodium yttrium fluoride (B91410) co-doped with ytterbium and thulium (NaYF₄:Yb,Tm). sigmaaldrich.com These materials can convert near-infrared (NIR) radiation to visible light, a property valuable for photocatalysis and bio-imaging. nih.govresearchgate.net The synthesis is often achieved via solvothermal or thermal decomposition methods, where thulium(III) chloride provides the essential Tm³⁺ dopant ions. researchgate.netmdpi.com These nanocrystals can be further integrated into semiconductor hybrid structures, for instance by creating core/shell nanoparticles with materials like TiO₂ or ZnO, to enhance their photocatalytic activity under a wide spectrum of light. sigmaaldrich.comresearchgate.net

Synthesis Methods for NaYF₄:Yb,Tm Nanocrystals:

| Method | Description |

|---|---|

| Solvothermal/Hydrothermal | Involves heating precursors in a sealed vessel with a solvent at temperatures above its boiling point. This method allows for control over crystal phase and morphology. researchgate.netmdpi.com |

| Thermal Decomposition | Precursors, often metal oleates, are decomposed at high temperatures in a high-boiling point solvent to produce monodisperse nanocrystals. mdpi.com |

| Electro-deposition | A thin film of NaYF₄:Yb,Tm is prepared by electro-deposition followed by an annealing process, offering a route to create upconverting thin films for photovoltaic devices. rsc.org |

Table showing the different synthesis methods for NaYF₄:Yb,Tm Nanocrystals.

Thulium(III)-Doped Lanthanum Chloride (LaCl₃:Tm³⁺) Single Crystals

This compound is also used as a dopant source for growing single crystals of lanthanum chloride (LaCl₃). sigmaaldrich.com The resulting Tm³⁺-doped crystals are investigated for their spectroscopic properties, which are relevant for applications in radiation detection. sigmaaldrich.com The growth of such doped crystals is typically achieved through slow evaporation of an aqueous solution containing the host and dopant salts. computersciencejournal.org

Formation of Coordination Complexes and Metal-Organic Frameworks

Thulium(III) chloride is a versatile starting material for synthesizing thulium-based coordination complexes and metal-organic frameworks (MOFs). researchgate.netrsc.org These materials are of interest due to the unique properties arising from the high coordination numbers and distinct optical characteristics of rare-earth elements. rsc.org The synthesis often involves the reaction of the thulium salt with organic ligands. For example, reactions with cyclopentadienyl (B1206354) ligands can yield various thulium(III) complexes. researchgate.net Similarly, the use of carboxylate ligands like trimesic acid can lead to the formation of thulium-based MOFs, which have potential applications in separations and catalysis. rsc.org

Ion-Exchange Reactions with Zeolite Frameworks

The cation-exchange properties of zeolites, which arise from their negatively charged aluminosilicate (B74896) frameworks, allow for the incorporation of various cations, including thulium(III). researchgate.netmdpi.com this compound in an aqueous solution can be used to introduce Tm³⁺ ions into the channels and cavities of zeolites through ion exchange. researchgate.net This process is influenced by factors such as the Si/Al ratio of the zeolite and the concentration of the thulium solution. mdpi.com The resulting thulium-exchanged zeolites can be explored for catalytic applications or as platforms for creating other advanced materials. The development of dual-phase zeolite composites offers a method to tune sorption selectivity for specific ions. rsc.org

Self-Assembly of Metal-Phenolic Sorbent Systems

A notable advanced methodology for creating derivatives of thulium compounds involves the self-assembly of metal-phenolic sorbent systems. This technique focuses on the sequestration of metal ions through the formation of coordination complexes with polyphenolic networks. While not a direct synthesis of this compound itself, it represents a method for creating thulium-containing functional materials, or derivatives, by capturing thulium ions from solution.

The fundamental principle of this method is the rapid, self-assembling coordination of metal ions with natural phenolic ligands, such as tannic acid. researchgate.netfigshare.com Research has demonstrated the formation of stable sorbent systems using ions like Zirconium(IV) (Zr⁴⁺) to cross-link the phenolic molecules, creating a network with a high density of chelating sites. nih.govacs.org This process is typically rapid, often completed within minutes, and does not require specialized equipment. researchgate.netnih.gov

These metal-phenolic networks are highly effective at sequestering a wide array of metal ions from aqueous solutions with high efficiency. nih.govacs.org The resulting material is a metal-phenolic complex that incorporates the captured metal. When a solution containing thulium ions, which can be prepared by dissolving this compound in water, is introduced to such a system, the thulium ions are chelated by the phenolic groups in the sorbent. researchgate.net This process yields a new thulium-containing material—a thulium-phenolic complex—which can be considered a derivative of the original salt.

The resulting sorbent systems exhibit high stability over a broad pH range and are thermally stable. nih.gov The captured metal ions, including thulium, can potentially be regenerated, or the entire metal-loaded sorbent can be utilized directly in other applications, such as catalysis. nih.gov This self-assembly method, therefore, provides a versatile platform for the synthesis of novel thulium-based functional materials.

Table 1: Properties of Thulium(III) Chloride and its Hexahydrate

| Property | Thulium(III) Chloride (Anhydrous) | This compound |

|---|---|---|

| Chemical Formula | TmCl₃ wikipedia.org | TmCl₃·6H₂O sigmaaldrich.com |

| Molar Mass | 275.292 g/mol wikipedia.org | 383.38 g/mol sigmaaldrich.com |

| Appearance | Yellow crystals wikipedia.org | Light green, hygroscopic solid wikipedia.orgmsesupplies.com |

| Crystal Structure | Monoclinic wikipedia.org | - |

| Solubility in Water | Soluble wikipedia.org | Excellent water solubility sigmaaldrich.comamericanelements.com |

| Melting Point | 824 °C wikipedia.org | - |

| Boiling Point | 1,490 °C wikipedia.org | - |

Table 2: Research Findings on Metal-Phenolic Sorbent Systems

| Feature | Description | Reference |

|---|---|---|

| Assembly Mechanism | Self-assembly via coordination of metal ions (e.g., Zr⁴⁺) and polyphenols (e.g., tannic acid). | researchgate.netnih.gov |

| Formation Time | Gelation can be complete within approximately 3 minutes. | researchgate.netnih.gov |

| pH Stability | Stable over a pH range of 1 to 9. | nih.govacs.org |

| Thermal Stability | Stable up to approximately 200 °C. | nih.govacs.org |

| Sequestration Capability | Effective for a broad spectrum of metal ions with removal efficiencies often exceeding 99%. | nih.govacs.org |

| Applications | Can be processed as membrane coatings, thin films, or wet gels for metal capture and potential use in catalysis. | nih.gov |

Crystallographic and Structural Investigations of Thulium Iii Chloride Hexahydrate and Its Coordination Environments

High-Resolution X-ray Diffraction Studies

High-resolution X-ray diffraction (XRD) stands as the cornerstone for the structural elucidation of crystalline materials. By analyzing the diffraction patterns produced when X-rays interact with the electron clouds of atoms in a crystal, detailed information about the atomic arrangement can be obtained.

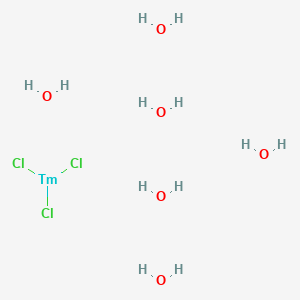

Recent comprehensive crystallographic studies have revealed that Thulium(III) chloride hexahydrate is part of an isostructural series of lanthanide(III) chloride hexahydrates, specifically those of the heavier lanthanides (Praseodymium to Lutetium). iucr.orglsu.edunih.gov These compounds crystallize in the monoclinic crystal system with the space group P2/c. iucr.orglsu.edunih.gov The general chemical formula is more accurately represented as [TmCl₂(H₂O)₆]Cl, indicating that the thulium ion is coordinated by six water molecules and two chloride ions, forming a cationic complex, with a third chloride ion acting as a counter-ion. iucr.orglsu.edunih.gov

The coordination geometry around the Thulium(III) ion is a distorted square antiprism. nih.gov The Tm³⁺ cation is situated on a crystallographic twofold rotation axis. iucr.orglsu.edunih.govnih.gov The [TmCl₂(H₂O)₆]⁺ cationic complexes are interconnected with the counter-chloride anions through a network of hydrogen bonds, creating a stable three-dimensional framework. nih.gov

Interactive Table 1: Representative Crystallographic Data for [EuCl₂(H₂O)₆]Cl, Isostructural to this compound nih.gov

| Parameter | Value |

| Empirical Formula | [EuCl₂(H₂O)₆]Cl |

| Formula Weight | 366.41 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 9.6438 (12) |

| b (Å) | 6.5322 (10) |

| c (Å) | 7.929 (3) |

| β (°) | 93.58 (2) |

| Volume (ų) | 498.5 (2) |

| Z | 2 |

| Density (calculated) | 2.441 g/cm³ |

Powder X-ray diffraction (PXRD) is an indispensable technique for the routine characterization of crystalline materials. It is primarily used for phase identification, assessment of sample purity, and the refinement of lattice parameters. In a PXRD experiment, a polycrystalline sample is irradiated with X-rays, and the resulting diffraction pattern is a fingerprint of the crystalline phases present.

For this compound, PXRD would be employed to confirm the formation of the correct crystalline phase and to ensure the absence of other hydrated forms or anhydrous Thulium(III) chloride. The diffraction pattern would be characterized by a unique set of diffraction peaks at specific 2θ angles, corresponding to the lattice planes of the monoclinic P2/c structure.

By comparing the experimental PXRD pattern with a calculated pattern derived from the single-crystal structure data (or that of an isostructural compound), the phase purity of a bulk sample can be verified. Furthermore, the positions of the diffraction peaks can be used to perform a least-squares refinement of the unit cell parameters, providing accurate and precise lattice constants for the specific sample under investigation.

Rietveld analysis is a powerful method for the analysis of powder diffraction data. It involves the fitting of a calculated diffraction pattern to the entire experimental pattern, allowing for the refinement of not only lattice parameters but also a range of structural parameters, such as atomic positions, site occupancies, and thermal displacement parameters.

In the context of this compound, Rietveld refinement of high-quality PXRD data could be used to:

Validate the structural model: Confirm that the monoclinic P2/c model accurately describes the crystal structure of the bulk material.

Quantitative phase analysis: If impurities are present, their weight fractions can be determined.

Extract detailed structural information: Refine the atomic coordinates and bond lengths and angles, providing a more detailed structural picture of the polycrystalline sample.

The success of a Rietveld refinement is contingent on a good initial structural model, which, in this case, is readily available from the single-crystal data of the isostructural lanthanide chloride hexahydrates.

Synchrotron radiation provides X-ray beams of exceptionally high brilliance, collimation, and tunable energy, enabling advanced diffraction experiments that are not feasible with conventional laboratory X-ray sources. The use of synchrotron XRD for the study of this compound would offer several advantages:

High Resolution: The high resolution of synchrotron data allows for the precise determination of lattice parameters and the resolution of closely spaced diffraction peaks, which can be crucial for detecting subtle structural changes.

In-situ Studies: The high intensity of the X-ray beam permits rapid data collection, making it possible to study structural transformations in real-time as a function of temperature, pressure, or other external stimuli. For example, the dehydration process of this compound could be monitored to identify and characterize any intermediate hydrated phases.

Microcrystal Diffraction: The highly focused beams available at synchrotron facilities enable the structural analysis of very small single crystals or individual crystallites within a polycrystalline sample.

Microscopic and Morphological Characterization Techniques

While X-ray diffraction techniques provide detailed information about the internal atomic arrangement of a crystal, microscopic methods are essential for characterizing the external morphology, particle size, and surface features of the material.

Field-Emission Scanning Electron Microscopy (FE-SEM) is a high-resolution imaging technique that provides detailed information about the surface topography and morphology of a sample. It utilizes a focused beam of electrons to scan the sample surface, and the resulting signals (secondary electrons, backscattered electrons, and X-rays) are collected to form an image.

For this compound, FE-SEM would be instrumental in:

Visualizing Crystal Habit: Determining the characteristic shape and form of the crystals.

Surface Feature Examination: Identifying any surface defects, growth steps, or other topographical features on the crystal faces.

The high resolution of FE-SEM allows for the observation of nanoscale features, providing a comprehensive understanding of the material's morphology from the micrometer to the nanometer scale.

High-Resolution Transmission Electron Microscopy (HRTEM) for Nanoscale Structural Details

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful analytical technique used to obtain real-space images of material structures at the atomic level. ucl.ac.uk It allows for the direct visualization of the atomic arrangement in crystalline samples, providing detailed information on crystal lattices, interfaces, and defects. ucl.ac.uk While specific HRTEM studies focused solely on this compound are not extensively documented in the reviewed literature, the application of this technique could yield significant insights into its nanoscale features.

Theoretically, HRTEM could be employed to directly image the crystal lattice of this compound. This would allow for the visualization of the arrangement of the [TmCl₂(H₂O)₆]⁺ monomeric units within the monoclinic structure. Furthermore, HRTEM is adept at identifying nanoscale imperfections such as point defects, dislocations, or stacking faults within the crystal. If this compound were synthesized as nanoparticles or in other nanostructured forms, HRTEM would be an indispensable tool for characterizing their size, morphology, and degree of crystallinity.

Structural Phase Transitions and Their Mechanistic Understanding

Investigation of Reversible Structural Phase Changes and Thermal Hysteresis

The thermal behavior of rare earth chloride hydrates is primarily characterized by stepwise dehydration and hydrolysis upon heating. urfu.ruresearchgate.net Studies on hydrates of thulium's neighbors, such as Ytterbium(III) chloride hexahydrate (YbCl₃·6H₂O) and Samarium(III) chloride hexahydrate (SmCl₃·6H₂O), show that heating leads to a sequence of structural changes as water molecules are removed. urfu.ruresearchgate.net This process typically involves the formation of intermediate hydrates (e.g., trihydrates, monohydrates) before the formation of the anhydrous chloride, which is often accompanied by the formation of rare earth oxychlorides (REOCl) at higher temperatures. urfu.ruresearchgate.net

While these dehydration events represent significant structural transformations, the investigation of reversible, solid-state phase transitions in this compound is less common. However, research into other hydrated lanthanide complexes has demonstrated the occurrence of such phenomena. For instance, certain optically active lanthanide hexahydrate complexes undergo second-order crystalline phase transitions at low temperatures (between 5 and 120 K), indicating that subtle structural rearrangements are possible within hydrated lanthanide crystals. rsc.org The processes of hydration and dehydration in porous materials can exhibit hysteresis, where the structural state depends on the history of its exposure to water vapor. nih.gov This phenomenon, known as hydration hysteresis, arises from the energy barriers associated with nucleating distinct hydration phases, leading to different structural paths for water adsorption versus desorption. nih.gov

Correlation of Cation Disorder and Molecular Arrangement with Phase Transitions

In hydrated lanthanide compounds, the specific arrangement of molecules and the potential for disorder are strongly correlated with the properties of the central cation, which in turn can influence phase transitions. The lanthanide contraction—the steady decrease in ionic radii across the series—plays a crucial role in determining the final crystal structure and coordination environment. mdpi.com This systematic change in cation size can dictate shifts in molecular arrangement, as seen in a series of dehydrated lanthanide polychlorides where heavier lanthanides, including thulium, adopt a different structure compared to lighter ones due to steric constraints. mdpi.com

A direct link between cation-induced disorder and phase transitions has been observed in a series of isomorphous nonahydrated lanthanoid(III) trifluoromethanesulfonates, which includes thulium. nih.gov In these compounds, the smallest metal ions, including Tm(III), exhibit a deficiency of water molecules in their primary coordination sphere. nih.gov This water deficiency represents a form of random disorder distributed over specific crystallographic sites. nih.gov Notably, these water-deficient compounds, including the thulium-containing salt, undergo reversible phase transitions at low temperatures (approximately 185 K), a phenomenon not observed in the fully hydrated analogues of the larger lanthanide ions. nih.gov This suggests a strong correlation between the cation-induced disorder in the hydration sphere and the propensity for the crystal lattice to undergo structural phase transitions.

Analysis of Coordination Geometry and Water Molecule Interaction within the Hexahydrate Structure

The coordination environment of the thulium(III) ion in the hexahydrate crystal is a key determinant of its structure. As established by single-crystal X-ray diffraction, the Tm³⁺ ion is eight-coordinate. nih.govlsu.edu The inner coordination sphere is composed of six water molecules and two chloride ions, forming the monomeric cationic complex [TmCl₂(H₂O)₆]⁺. nih.gov This coordination geometry is characteristic of the heavier lanthanide trichloride hexahydrates. nih.govwikipedia.org

Coordination Environment of Thulium(III) in the Hexahydrate Crystal

| Attribute | Description |

|---|---|

| Central Ion | Thulium(III) (Tm³⁺) |

| Coordination Number | 8 |

| Coordinating Ligands | 6 H₂O molecules, 2 Cl⁻ ions |

| Resulting Complex | [TmCl₂(H₂O)₆]⁺ |

| Secondary Interactions | Hydrogen bonding between H₂O and Cl⁻ ions |

Advanced Spectroscopic Characterization of Thulium Iii Chloride Hexahydrate Systems

Luminescence and Photoluminescence Spectroscopy

The luminescence properties of thulium(III) ions are central to their application in various optical materials and technologies. The unique electronic configuration of the Tm³⁺ ion, with its well-defined energy levels, gives rise to characteristic emission spectra, particularly in the near-infrared and visible regions. This section delves into the advanced spectroscopic techniques used to characterize thulium(III) chloride hexahydrate and related systems, exploring their emission properties, the mechanisms behind upconversion luminescence, factors influencing their photoluminescence, and the dynamics of their excited states.

Near-Infrared (NIR) Emission Properties of Thulium(III) Ions

Thulium(III) ions are well-known for their ability to emit light in the near-infrared (NIR) spectrum, a property that is highly valuable for applications in optical devices like lasers and phosphors, as well as in medical imaging. chemimpex.com The primary NIR emission from Tm³⁺ ions occurs around 2.0 µm, corresponding to the transition from the ³H₄ to the ³H₆ energy level. rp-photonics.com This emission band is notably broad, with Tm-doped silica (B1680970) fibers capable of amplifying signals over a wide range of approximately 500 nm. rp-photonics.com

In various host materials, the NIR emission of Tm³⁺ can be observed at different wavelengths. For instance, in Li₂ZnGeO₄ ceramics, Tm³⁺ exhibits emission bands at approximately 1450/1800 nm, which are attributed to the ³H₄ → ³F₄ and ³F₄ → ³H₆ transitions, respectively. rsc.org Similarly, in BaGd₂(MoO₄)₄ crystals, emission bands around 810 nm and 1450 nm are observed, corresponding to the ³H₄ → ³H₆ and ³H₄ → ³F₄ transitions. optica.org The specific emission wavelength can be influenced by the host material and the presence of co-dopants.

The excitation of Tm³⁺ for NIR emission can be achieved through various pumping schemes. In-band pumping at wavelengths between 1.6 µm and 1.8 µm is an efficient method. rp-photonics.com Furthermore, Tm³⁺ ions can directly absorb photons in the NIR-II spectral range (1000–1400 nm) without the need for a sensitizer (B1316253), which is particularly significant for deep tissue imaging applications. nih.govpreprints.org

A newly developed NIR-IIb fluorescent nanoprobe, α-Tm NP (cubic-phase NaYF₄@NaYF₄:Tm@NaYF₄), demonstrates an emission at 1630 nm. nih.gov This emission is activated by the crystal-field effect of the α-NaYF₄ host, which causes a large spread of the Stark split sublevels. nih.gov

Table 1: Near-Infrared Emission Bands of Thulium(III) Ions in Various Host Materials

| Host Material | Emission Wavelength (nm) | Transition | Reference |

| Silica Fibers | ~2000 | ³H₄ → ³H₆ | rp-photonics.com |

| Li₂ZnGeO₄ | ~1450 / ~1800 | ³H₄ → ³F₄ / ³F₄ → ³H₆ | rsc.org |

| BaGd₂(MoO₄)₄ | ~810 / ~1450 | ³H₄ → ³H₆ / ³H₄ → ³F₄ | optica.org |

| α-NaYF₄ | 1630 | Not specified | nih.gov |

Upconversion Luminescence Mechanisms and Efficiency in Thulium(III)-Doped Materials

Upconversion luminescence is a process where lower-energy photons are converted into higher-energy emitted light. Thulium(III)-doped materials are particularly interesting for their upconversion capabilities, which are driven by the unique energy level structure of the Tm³⁺ ion, featuring rich cross-relaxation (CR) processes and step-by-step excitation characteristics. nih.gov This allows for the generation of multicolor emissions. nih.gov

The mechanisms behind upconversion in Tm³⁺ systems are complex and can involve several processes, including excited-state absorption (ESA), energy transfer upconversion (ETU), and photon avalanche. In many cases, upconversion is achieved by co-doping with sensitizer ions like Yb³⁺, which have a large absorption cross-section around 980 nm and efficiently transfer the absorbed energy to the Tm³⁺ ions. researchgate.net However, Tm³⁺ ions can also be directly excited by NIR light without a sensitizer. nih.govpreprints.org

The efficiency of upconversion can be influenced by the host material and the concentration of dopants. For example, in Tm³⁺/Yb³⁺/Nd³⁺ triply doped nanoglass ceramics, Yb³⁺ ions act as bridging ions to enhance the energy transfer efficiency between Nd³⁺ and Tm³⁺, leading to intense ultraviolet upconversion luminescence. optica.org The choice of the host material is crucial, with low-phonon-energy environments like fluoride (B91410) nanocrystals being preferred to minimize non-radiative losses and enhance emission intensity. optica.org

Recent research has explored different NIR-II excitation wavelengths to optimize upconversion emissions. For instance, excitation at 1150 nm can produce an intense three-photon 475 nm emission in Tm³⁺-doped nanoparticles, which is significantly stronger than that achieved with 1064 nm excitation. nih.govpreprints.org The upconversion process under 1064 nm excitation is often attributed to an energy-looping mechanism involving an ESA process (³F₄ → ³F₂) and a CR process (³H₄ + ³H₆ → ³F₄ + ³F₄). nih.gov

The efficiency of upconversion can be boosted by mechanisms like the "two-for-one" pump process, where energy-transfer upconversion from the terminal laser level (³F₄ + ³F₄ → ³H₄ + ³H₆) repopulates the upper laser manifold, increasing the pump quantum efficiency up to 2. optica.org Furthermore, upconversion pumping based on a photon avalanche mechanism has been demonstrated for 2.3 µm Tm lasers, using pump wavelengths around 1 µm and 1.5 µm. nih.gov

Table 2: Upconversion Emission in Thulium(III)-Doped Materials

| Host Material/System | Excitation Wavelength (nm) | Emission Wavelength (nm) | Proposed Mechanism | Reference |

| NaYF₄:Tm (1.75%) UCNPs | 1150 | 475 | Three-photon absorption | nih.govpreprints.org |

| NaYF₄:Tm (1.75%) UCNPs | 1064 | 808 | Energy-looping (ESA and CR) | nih.gov |

| Tm³⁺/Yb³⁺/Nd³⁺ triply doped glass ceramics | 796 | Ultraviolet | Energy transfer with Yb³⁺ as bridging ions | optica.org |

| Tm:LiYF₄ | ~1000 / ~1500 | 2300 | Photon avalanche | nih.gov |

Factors Influencing Photoluminescence Intensity and Spectral Bandwidth in Hybrid Architectures

The photoluminescence (PL) intensity and spectral bandwidth of thulium(III) in hybrid architectures, such as those combining nanofibers and thin films, are influenced by a variety of factors. The arrangement and morphology of the materials play a crucial role. For instance, hybrid structures of Tm³⁺-doped SiO₂–HfO₂ nanofibers and thin films have shown that the layering arrangement significantly affects the luminescence intensity. mdpi.com

A key factor is the light scattering and confinement within the nanostructures. In a nanofiber-thin film-nanofiber (NF-TF-NF) hybrid structure, the emission intensity was enhanced by about 10 times compared to single-layered structures. mdpi.com This enhancement is attributed to the prolonged light path of the absorbed incoming light within the nanofiber layer, which leads to multiple scattering events. mdpi.com When the active nanofiber layer is on top of a thin-film layer (TF-NF), the emission intensity can be higher due to light being trapped in the nanofiber layer. mdpi.com

The crystalline structure of the host material also has a profound impact. For example, the crystal-field effect of a cubic-phase (α) NaYF₄ host can induce a large spread of the Stark split sublevels of Tm³⁺, activating its emission at 1630 nm. nih.gov The type and concentration of dopants, as well as the thickness of interlayer and inert shells in core-shell nanostructures, are additional factors that can be systematically investigated to enhance the PL intensity. nih.gov Core-shell structures, in particular, can confine energy migration and prevent energy trapping by quenching centers, thus alleviating luminescence quenching. nih.gov

The spectral bandwidth can also be influenced by the hybrid structure. The arrangement of nanofibers and thin films in a multilayer structure has been shown to affect the spectral bandwidth of the emission. mdpi.com Furthermore, the linewidth of the emission can be temperature-dependent, with studies on thulium atoms in solid noble gas crystals showing that the linewidth decreases as the temperature is reduced, suggesting homogeneous thermal broadening from phonons. aps.org

Table 3: Factors Influencing Photoluminescence in Thulium(III) Hybrid Architectures

| Factor | Influence | Example | Reference |

| Material Arrangement | Affects luminescence intensity and spectral bandwidth. | Layering of nanofibers and thin films enhances emission. | mdpi.com |

| Light Scattering | Prolongs light path, increasing absorption and emission. | Multiple scattering events within nanofiber layers. | mdpi.com |

| Host Crystalline Structure | Induces Stark splitting, activating or enhancing emission. | α-NaYF₄ host activates 1630 nm emission of Tm³⁺. | nih.gov |

| Dopant Concentration | Affects energy transfer and quenching processes. | Optimization of Tm³⁺ concentration in nanoparticles. | nih.gov |

| Core-Shell Nanostructuring | Confines energy and prevents quenching. | Alleviates luminescence quenching in NaYF₄:Tm core. | nih.gov |

| Temperature | Affects homogeneous broadening of spectral lines. | Linewidth of Tm emission decreases with lower temperature. | aps.org |

Luminescence Decay Analysis and Lifetime Measurements (e.g., Time-Correlated Single-Photon Counting)

Luminescence decay analysis is a powerful tool for understanding the dynamics of excited states in thulium(III) systems. The fluorescence lifetime (τ) is a measure of the average time a molecule spends in the excited state before returning to the ground state and is an absolute measurement, unlike intensity which is relative. horiba.com Time-Correlated Single-Photon Counting (TCSPC) is a widely used and highly sensitive technique for measuring fluorescence lifetimes from the picosecond to microsecond range. horiba.comedinst.com

The principle of TCSPC involves repetitively exciting a sample with a pulsed light source and measuring the arrival time of individual emitted photons relative to the excitation pulse. uniklinikum-jena.depicoquant.com By collecting a histogram of these arrival times over many cycles, a fluorescence decay profile is constructed. uniklinikum-jena.depicoquant.com This technique allows for the determination of lifetimes even when they are significantly shorter than the instrument response function (IRF), which is the temporal response of the measurement system itself. edinst.com

The luminescence lifetime of Tm³⁺ is highly dependent on the host material and the presence of quenching mechanisms. In silica-based fibers, the lifetime of the ³F₄ level is influenced by the core composition, with reported values typically ranging from 200 µs to 450 µs. mdpi.com Highly aluminium-codoped thulium silicate (B1173343) optical fibers have shown enhanced fluorescence lifetimes of over 500 µs, with a maximum of 756 µs. mdpi.com

In upconversion systems, the decay lifetime can provide insights into the energy transfer dynamics. For instance, in traditional Yb³⁺/Tm³⁺ co-doped systems excited at 980 nm, the upconversion luminescence decay is influenced by the long excited-state lifetime of the Yb³⁺ sensitizer and the energy transfer process. nih.gov In contrast, when Tm³⁺ is directly excited by NIR-II wavelengths without a sensitizer, shorter decay lifetimes are expected for the upconversion emissions. nih.gov

The analysis of decay curves can also reveal the presence of different de-excitation pathways. For example, in Tm³⁺:BaGd₂(MoO₄)₄ crystals, the fluorescence decay data of the ¹G₄ and ³H₄ multiplets can be fitted using models that account for energy migration and cross-relaxation processes. optica.org

Table 4: TCSPC and its Application in Thulium(III) Systems

| Technique | Principle | Measured Parameter | Application in Tm³⁺ Systems | Reference |

| Time-Correlated Single-Photon Counting (TCSPC) | Measures the time between an excitation pulse and the detection of a single emitted photon, building a histogram of arrival times. | Fluorescence lifetime (τ) | Determining the lifetime of excited states, studying energy transfer dynamics, and assessing the quality of host materials. | horiba.comedinst.comuniklinikum-jena.depicoquant.com |

Excitation Spectroscopy and Energy Transfer Pathway Elucidation

Excitation spectroscopy is a crucial technique for understanding the energy levels and energy transfer pathways in this compound and related materials. By monitoring a specific emission wavelength while scanning the excitation wavelength, an excitation spectrum is obtained, which reveals the absorption transitions that lead to the monitored emission.

For instance, the excitation spectrum for the near-infrared emission of Tm³⁺ in Li₂ZnGeO₄, monitored at 1802 nm, shows a band corresponding to the transition from the ³H₆ ground state to the ³H₄ excited state. rsc.org Similarly, for the 1542 nm emission of Er³⁺ in the same host, the excitation spectrum reveals the ⁴I₁₅/₂ → ⁴I₁₁/₂ transition. rsc.org

In upconversion systems, excitation spectroscopy helps to elucidate the complex energy transfer mechanisms. A thorough analysis of the excitation spectrum for the upconverted 480 nm luminescence (¹G₄ → ³H₆) in a Tm(III) complex showed a major peak corresponding to a two-photon absorption process and a weaker shoulder assigned to a competitive linear excited-state absorption (ESA) upconversion process. researchgate.net

Energy transfer between different rare-earth ions is a key process in many luminescent materials. In Tm³⁺/Yb³⁺/Nd³⁺ triply doped systems, the absence of ultraviolet upconversion luminescence in a co-doped sample without Yb³⁺ indicates that Yb³⁺ acts as a bridging ion, enhancing the energy transfer efficiency from Nd³⁺ to Tm³⁺. optica.org The temperature-dependent luminescence of lanthanide complexes is often governed by a balance between thermal relaxation, energy transfer, and energy back-transfer from the lanthanide ion to the ligand's triplet state. researchgate.net

The elucidation of energy transfer pathways is critical for designing more efficient luminescent materials. For example, in some systems, a process known as triplet-triplet energy transfer can lead to the generation of highly reactive species. nih.gov Understanding these pathways allows for the rational design of materials with tailored optical properties for specific applications.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information to luminescence studies, offering insights into the structural and electronic properties of this compound.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can be used to study the local environment of the Tm³⁺ ion and the structure of the host material. For example, in the study of Li₂ZnGeO₄:Ln³⁺ ceramics, IR and Raman spectroscopy were used to examine the structural properties of the germanate olivine (B12688019) host. rsc.org

Electronic absorption spectroscopy provides information about the energy levels of the Tm³⁺ ion. The polarized absorption spectra of a Tm³⁺:BaGd₂(MoO₄)₄ crystal show several absorption bands corresponding to transitions from the ³H₆ ground state to various excited states, including ³F₄, ³H₅, ³H₄, ³F₂, ³F₃, and ¹G₄. optica.org The absorption band around 800 nm (³H₆ → ³H₄) is particularly important as it is suitable for diode pumping. optica.org

High-resolution laser-induced fluorescence spectroscopy of thulium atoms implanted in solid noble gas crystals has revealed that the 1140 nm absorption line splits into multiple components. aps.org This splitting is attributed to the crystal field of the host material, which breaks the rotational symmetry at the trapping site of the thulium atom. aps.org The temperature dependence of the linewidth in these systems suggests homogeneous broadening due to phonons. aps.org

By combining the results from these various spectroscopic techniques, a comprehensive understanding of the structure-property relationships in this compound and related materials can be achieved, paving the way for the development of new and improved optical materials.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Vibrations

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for probing the molecular vibrations of this compound. These techniques measure the absorption of infrared radiation by the sample, which excites vibrations in the molecular bonds. The resulting spectrum provides a unique fingerprint of the compound, revealing information about the functional groups present and their local environment.

In the case of this compound, the FTIR spectrum is dominated by the vibrational modes of the water molecules, both those coordinated to the thulium ion and those present as lattice water. Key vibrational bands include:

O-H Stretching: These vibrations, typically occurring in the 3000-3600 cm⁻¹ region, are indicative of the hydrogen-bonded water molecules within the crystal structure. The broadness of these bands suggests a range of hydrogen bond strengths.

H-O-H Bending: The bending vibration of the water molecules is observed around 1600-1650 cm⁻¹.

Metal-Oxygen Vibrations: The vibrations of the bonds between the thulium ion and the oxygen atoms of the coordinated water molecules (Tm-O) are expected at lower frequencies, typically below 600 cm⁻¹.

The analysis of these vibrational modes, often aided by isotopic substitution (e.g., using deuterium (B1214612) oxide), allows for a detailed understanding of the coordination environment of the thulium ion and the role of water in the crystal lattice. For instance, studies on similar hydrated metal chlorides, such as trans-[CrCl₂(H₂O)₄]Cl·2H₂O, have utilized FTIR spectroscopy at different temperatures to resolve and assign the various vibrational modes of the coordinated and lattice water molecules. researchgate.net

Table 1: Typical FTIR Vibrational Frequencies for Hydrated Metal Chlorides

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| O-H Stretching | 3000 - 3600 |

| H-O-H Bending | 1600 - 1650 |

| Metal-Oxygen Stretching | < 600 |

This table provides a generalized range for hydrated metal chlorides. Specific values for this compound would require experimental data.

Raman Spectroscopy for Material Fingerprinting

Raman spectroscopy complements IR spectroscopy by providing information about the vibrational modes of a material. This technique involves inelastic scattering of monochromatic light, usually from a laser source. The frequency shifts in the scattered light correspond to the vibrational frequencies of the molecules in the sample.

For this compound, Raman spectroscopy can be used to identify the symmetric stretching vibrations of the [Tm(H₂O)₆]³⁺ complex. The totally symmetric stretching vibration (ν₁) of the octahedral REECl₆³⁻ complex in molten alkali chloride eutectics has been observed to be a polarized peak around 240–270 cm⁻¹. researchgate.net While this is for the anhydrous chloride in a melt, it provides an indication of the region where Tm-Cl vibrations might be expected if present. In the hexahydrate, the primary focus would be on the vibrations of the aquated thulium ion.

The Raman spectrum of this compound would be expected to show:

Low-frequency modes: Corresponding to the vibrations of the [Tm(H₂O)₆]³⁺ cation and the chloride anions.

Water librational modes: These are hindered rotational motions of the water molecules.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the compound, as some modes may be active in one technique but not the other due to selection rules.

UV-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy is employed to study the electronic transitions within the thulium(III) ion. The Tm³⁺ ion, with its [Xe] 4f¹² electron configuration, exhibits a series of sharp, narrow absorption bands in the UV, visible, and near-infrared (NIR) regions. These bands arise from f-f electronic transitions, which are transitions between the different energy levels of the 4f orbitals. researchgate.net

These transitions are formally forbidden by the Laporte selection rule but become weakly allowed due to vibronic coupling or distortions from perfect centrosymmetric symmetry in the coordination environment of the Tm³⁺ ion. The positions and intensities of these absorption peaks are characteristic of the Tm³⁺ ion and can be influenced by the local environment, such as the nature of the ligands and the symmetry of the coordination sphere. researchgate.net

In aqueous solution, the Tm³⁺ ion is known to be surrounded by nine water molecules, forming a [Tm(H₂O)₉]³⁺ complex. wikipedia.org This complex exhibits a bright blue luminescence. wikipedia.org The UV-Vis spectrum of this compound in solution would reflect the electronic transitions of this aquated ion. In the solid state, the specific crystal structure will determine the local symmetry around the thulium ion and thus influence the details of the UV-Vis spectrum.

Table 2: Characteristic Electronic Transitions for the Tm³⁺ Ion

| Transition | Approximate Wavelength Range (nm) |

| ³H₆ → ³F₄ | ~1700 |

| ³H₆ → ³H₅ | ~1200 |

| ³H₆ → ³H₄ | ~800 |

| ³H₆ → ³F₃, ³F₂ | ~680-700 |

| ³H₆ → ¹G₄ | ~470 |

| ³H₆ → ¹D₂ | ~360 |

This table presents some of the prominent f-f transitions for the Tm³⁺ ion. The exact peak positions can vary with the host material.

Surface-Sensitive Spectroscopic Techniques

The surface chemistry of this compound is critical in applications where interfacial properties are important. A variety of surface-sensitive spectroscopic techniques can be employed to analyze the elemental composition, chemical states, and molecular information of the outermost layers of the material.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that provides quantitative information about the elemental composition and chemical states of the elements present on a material's surface (typically the top 1-10 nm). The technique involves irradiating the sample with X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its oxidation state.

For this compound, XPS can be used to:

Confirm the presence of Thulium, Chlorine, and Oxygen on the surface.

Determine the oxidation state of Thulium , which is expected to be +3. wikipedia.orgthermofisher.compse-info.de The primary XPS region for thulium is the Tm4d region. thermofisher.com

Investigate the chemical environment of Chlorine and Oxygen . The Cl 2p and O 1s core levels can provide information about the chloride ions and the water molecules (both coordinated and adsorbed).

It is important to note that for insulating samples like this compound, charge compensation techniques may be necessary to obtain accurate binding energy measurements. xpsdatabase.net

Table 3: Expected XPS Core Level Binding Energies

| Element | Core Level | Expected Binding Energy Range (eV) |

| Thulium (Tm) | 4d | ~175 - 185 |

| Chlorine (Cl) | 2p | ~198 - 200 |

| Oxygen (O) | 1s | ~531 - 533 |

| Carbon (C) | 1s | ~284 - 286 (adventitious carbon) |

These are approximate binding energy ranges and can be influenced by the specific chemical environment and instrument calibration.

Auger Electron Spectroscopy (AES) for Surface Chemical Analysis

Auger Electron Spectroscopy (AES) is another surface-sensitive technique that provides elemental and chemical information about the near-surface region of a material. wikipedia.org AES is based on the Auger effect, a three-electron process where the filling of a core-level vacancy by an outer-shell electron results in the emission of another electron (the Auger electron). udel.edu The kinetic energy of the Auger electron is characteristic of the parent atom.

AES offers several advantages for the analysis of materials like this compound:

High spatial resolution: The electron beam used for excitation can be focused to a very small spot, allowing for elemental mapping of the surface. youtube.com

Sensitivity to light elements: AES is particularly sensitive to lighter elements. udel.edu

Depth profiling capabilities: When combined with ion sputtering, AES can be used to determine the elemental composition as a function of depth. youtube.com

In the context of this compound, AES can be used to map the distribution of thulium, chlorine, and oxygen on the surface and to detect any surface contamination. The derivative mode of the spectrum is often plotted to enhance the visibility of the Auger peaks. wikipedia.org

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Surface Molecular Information

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is an extremely surface-sensitive technique that provides detailed elemental and molecular information from the outermost 1-2 nanometers of a sample. phi.comnih.gov It works by bombarding the surface with a pulsed primary ion beam, which causes the emission of secondary ions. carleton.edu These secondary ions are then analyzed in a time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio. carleton.edu

For this compound, TOF-SIMS can provide a wealth of information, including:

Detection of all elements and isotopes , including hydrogen. ru.ac.za

Identification of molecular fragments from the surface. This can be particularly useful for understanding the nature of the hydrated species and any surface adsorbates.

High-resolution imaging of the lateral distribution of different chemical species on the surface. ru.ac.za

3D chemical characterization when combined with an ion milling source for depth profiling. phi.com

TOF-SIMS is a powerful tool for investigating surface contamination, the distribution of the hydrated complex, and the presence of any other molecular species on the surface of this compound with very high sensitivity. eag.com

Cathodoluminescence (CL) for Electron-Excited Emission Properties

Cathodoluminescence is a powerful analytical technique that involves the emission of photons from a material when it is bombarded by a high-energy electron beam. attolight.comresearchgate.net This phenomenon is the result of the excitation of electrons within the material to higher energy states, followed by their relaxation and the subsequent emission of light. The emitted light provides valuable insights into the material's electronic structure, composition, and the presence of luminescent centers. attolight.com In the context of this compound, cathodoluminescence serves as a method to investigate the characteristic emission properties of the thulium(III) ion (Tm³⁺) within the hydrated chloride crystal lattice.

When an electron beam impinges on a sample of this compound, the high-energy primary electrons generate a cascade of secondary electrons within the material. researchgate.net These secondary electrons have sufficient energy to excite the valence electrons of the Tm³⁺ ions. The excited Tm³⁺ ions then relax to their ground state through a series of radiative transitions, emitting photons at specific wavelengths. The resulting cathodoluminescence spectrum is a fingerprint of the electronic transitions of the Tm³⁺ ion, modulated by the local crystal field environment of the hydrated chloride matrix.

Research Findings

While specific cathodoluminescence studies on this compound are not extensively documented in publicly available literature, the emission characteristics of the Tm³⁺ ion are well-established across various host materials, including chloride-based lattices. The trivalent thulium ion is known for its distinct blue luminescence, which is of significant interest for applications in lighting and display technologies.

Research on related thulium-doped materials provides a strong basis for predicting the cathodoluminescence behavior of this compound. For instance, studies on the luminescence of Tm³⁺ in chloride-containing glasses and crystals consistently report a dominant blue emission. This characteristic emission originates from electronic transitions within the 4f shell of the Tm³⁺ ion. The crystal lattice of this compound is expected to influence the precise peak positions and intensities of these emissions due to crystal field effects, but the fundamental transitions remain the same.

Table 1: Predicted Cathodoluminescence Emission Peaks of this compound

| Emission Peak (nm) | Transition | Region |

| ~365 | ¹D₂ → ³H₆ | Ultraviolet |

| ~455 | ¹D₂ → ³F₄ | Blue |

| ~475 | ¹G₄ → ³H₆ | Blue |

| ~650 | ¹G₄ → ³H₄ | Red |

| ~800 | ³H₄ → ³H₆ | Near-Infrared |

The data presented in the table is representative of the expected emission lines for the Tm³⁺ ion and is compiled from general spectroscopic data of thulium in various host lattices. The exact peak positions and their relative intensities in this compound would require empirical measurement. The study of the cathodoluminescence of this compound would provide valuable data on the influence of the hydrated chloride matrix on the luminescent properties of the Tm³⁺ ion, contributing to a deeper understanding of rare-earth spectroscopy.

Magnetic Properties and Magneto Optical Phenomena of Thulium Iii Chloride Hexahydrate Systems

Fundamental Magnetic Characteristics of Thulium(III) Ions and Compounds

The magnetic behavior of materials containing thulium(III) ions is rooted in the electronic structure of these ions.

The thulium atom has an electron configuration of [Xe] 4f¹³ 6s². In its common +3 oxidation state, the Tm³⁺ ion has an electron configuration of [Xe] 4f¹², which leaves two unpaired electrons in the 4f shell. polyu.edu.hkvedantu.com The presence of these unpaired electrons is the fundamental origin of paramagnetism in thulium(III) compounds. wikipedia.org Each unpaired electron possesses a magnetic dipole moment due to its intrinsic spin. wikipedia.org In the absence of an external magnetic field, these magnetic moments are randomly oriented, resulting in no net magnetization. However, when an external magnetic field is applied, the individual magnetic moments tend to align with the field, leading to a net positive magnetization. This behavior is characteristic of paramagnetic materials. wikipedia.orgfizika.si

At sufficiently high temperatures, thulium(III) compounds, including Thulium(III) chloride hexahydrate, are expected to be paramagnetic. wikipedia.orgstanfordmaterials.com As the temperature is lowered, thermal energy decreases, and the interactions between the magnetic moments of neighboring Tm³⁺ ions can become significant. These interactions can lead to a spontaneous ordering of the magnetic moments, resulting in a phase transition to a magnetically ordered state, such as ferromagnetism or antiferromagnetism. rsc.org

In the paramagnetic region, the magnetic susceptibility (χ) of thulium compounds typically follows the Curie-Weiss law. aps.orgwikipedia.org This law describes the relationship between magnetic susceptibility and temperature:

χ = C / (T - θ)

where:

χ is the magnetic susceptibility

C is the Curie constant, which is specific to the material

T is the absolute temperature in Kelvin

θ is the Weiss constant or paramagnetic Curie temperature, which provides information about the nature of the magnetic interactions (positive for ferromagnetic, negative for antiferromagnetic). wikipedia.org

The effective magnetic moment (μ_eff) of an ion can be determined from the Curie constant. The theoretical effective magnetic moment for a free Tm³⁺ ion is 7.61 Bohr magnetons (μ_B). aps.org Experimental studies on various thulium compounds confirm values close to this. For example, measurements on thulium metal between 70 K and 300 K yield an effective Bohr magneton number of 7.6. aps.org A study on thulium trifluoromethanesulfonate (B1224126) nonahydrate found an effective magnetic moment of 7.35 μ_B at room temperature. A least-squares fit of the susceptibility data for this compound to the Curie-Weiss law yielded a Curie constant (C) of 7.06 emu K/mol and a paramagnetic Curie temperature (θ) of -13.09 K, indicating antiferromagnetic interactions among the Tm³⁺ ions. aip.org

Table 1: Magnetic Properties of a Hydrated Thulium Salt Analogue

| Property | Value | Compound |

|---|---|---|

| Effective Magnetic Moment (μ_eff) | 7.35 μ_B | Tm(CF₃SO₃)₃·9H₂O |

| Curie Constant (C) | 7.06 emu K/mol | Tm(CF₃SO₃)₃·9H₂O |

| Weiss Constant (θ) | -13.09 K | Tm(CF₃SO₃)₃·9H₂O |

*Data sourced from a study on Thulium trifluoromethanesulfonate nonahydrate. aip.org

Magnetic Anisotropy and Hysteresis Effects in Thulium-Containing Materials

Magnetic anisotropy refers to the directional dependence of a material's magnetic properties. In crystals of thulium compounds, the magnetic susceptibility and magnetization can be significantly different when measured along different crystallographic axes. aip.org This anisotropy arises from the interaction of the aspherical 4f electron cloud of the Tm³⁺ ion with the non-uniform electric field (crystal field) created by the surrounding ligands. aps.orgaps.org This interaction results in certain crystallographic directions being "easy" or "hard" axes of magnetization.

For example, thulium metal exhibits a large magnetic anisotropy, favoring the c-axis as the easy axis of magnetization. aps.org Similarly, a study on single crystals of thulium trifluoromethanesulfonate nonahydrate revealed significant magnetic anisotropy, which increased as the temperature was lowered. aip.org

Hysteresis is a phenomenon observed in ferromagnetic and ferrimagnetic materials where the magnetization of the material lags behind changes in the external magnetic field. researchgate.net This results in a characteristic hysteresis loop in the magnetization versus applied field curve. researchgate.net The presence of hysteresis implies that the material can retain a magnetization even after the external field is removed (remanence) and requires a coercive field to demagnetize it. Large hysteresis effects are observed in thulium metal at very low temperatures. aps.org While this compound is paramagnetic at room temperature, it is possible that it could exhibit magnetic hysteresis if it undergoes a transition to a ferromagnetic or ferrimagnetic state at a sufficiently low temperature.

Influence of External Magnetic Fields on Crystal Structure and Orientation

External magnetic fields can have a notable influence on paramagnetic and magnetically ordered systems. In paramagnetic substances like this compound, the application of a magnetic field can affect the crystallization process. The magnetic field can influence ion migration and nucleation, potentially leading to changes in crystal size and orientation. aps.org

In magnetically ordered thulium compounds, an external magnetic field can induce transitions between different magnetic phases. For instance, in thulium metal, a sufficiently strong magnetic field can overcome the ferrimagnetic coupling at low temperatures, leading to a ferromagnetic state. sigmaaldrich.com The field can also alter the orientation of magnetic moments within the crystal structure. aps.org While specific studies on the effect of magnetic fields on the crystal structure of this compound are not available, the general principles suggest that a strong magnetic field could potentially influence the orientation of the microcrystals due to the magnetic anisotropy of the Tm³⁺ ions.

Spectroscopic Investigations of Magneto-Optical Coupling

Magneto-optical phenomena arise from the interaction of light with a material that is under the influence of a magnetic field or is spontaneously magnetized. researchgate.net These effects provide a powerful probe of the electronic and magnetic structure of materials.

One of the primary magneto-optical effects is the Faraday effect , which is the rotation of the plane of polarization of linearly polarized light as it passes through a material in the direction of an applied magnetic field. researchgate.net The magnitude of this rotation is proportional to the Verdet constant of the material, which is a measure of the strength of the magneto-optical coupling. researchgate.net Substances containing paramagnetic ions like Tm³⁺ are known to exhibit the Faraday effect.

Another important technique is magnetic circular dichroism (MCD) , which measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. researchgate.net MCD spectroscopy is particularly sensitive to the Zeeman splitting of electronic energy levels and can provide detailed information about the ground and excited electronic states of the Tm³⁺ ion in the crystal lattice.

Experiments using magneto-optical traps (MOT) have been successfully performed on thulium atoms, demonstrating the strong coupling between the atomic energy levels and magnetic fields. aps.org While specific magneto-optical spectra for this compound are not widely reported, the fundamental properties of the Tm³⁺ ion suggest that it would be an active medium for such investigations, offering insights into its crystal field environment and magnetic properties. sigmaaldrich.com

Thermal Behavior and Decomposition Pathways of Thulium Iii Chloride Hexahydrate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies of Thermal Stability

Thermogravimetric (TGA) and Differential Thermal Analysis (DTA) are essential techniques to study the thermal stability of hydrated salts like thulium(III) chloride hexahydrate. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing endothermic and exothermic processes.

Studies on the thermal decomposition of heavier rare earth chloride hydrates, including this compound, have been conducted to understand their stability and decomposition patterns. osti.gov The initial loss of water of hydration for these compounds, including the thulium salt, begins in the temperature range of 65 to 95°C. osti.gov Comprehensive thermal analysis of various rare earth chloride hydrates, typically conducted in an inert atmosphere such as argon, reveals that the dehydration process occurs in multiple steps. researchgate.net These studies, often employing a controlled heating rate, provide insight into the temperatures at which the compound is no longer stable and begins to decompose. researchgate.net

The following table summarizes the general thermal events observed during the heating of this compound, based on analogous rare earth chloride studies and specific findings for heavier lanthanides.

| Temperature Range (°C) | Observed Process | Mass Loss Event (TGA) | Thermal Event (DTA) |

|---|---|---|---|

| 65 - 195 | Initial dehydration (loss of multiple water molecules) | Significant mass loss corresponding to water removal | Strong endothermic peaks |

| ~200 - 265 | Formation of intermediate species (e.g., oxychloride/chloride mixture) | Continued mass loss | Endothermic peaks associated with dehydration and hydrolysis |

| 360 - 425 | Formation of thulium(III) oxychloride (TmOCl) | Stabilization of mass as TmOCl is formed | Endothermic peak corresponding to the final solid-state transformation |

| > 425 | Further decomposition towards thulium(III) oxide (Tm₂O₃) at higher temperatures | Further mass loss if conversion to oxide occurs | Complex thermal events |

Dehydration Mechanisms and Staging of Water Loss

The dehydration of this compound does not occur in a single step but rather through a series of stages where water molecules are sequentially removed. This stepwise dehydration is often accompanied by hydrolysis, a reaction with the liberated water molecules.

Research on various rare earth chloride hydrates (RECl₃·nH₂O) has shown that the dehydration process is complex and the exact number of intermediate hydrates can vary. researchgate.net For many lanthanide chloride hexahydrates, the initial dehydration step involves the loss of multiple water molecules to form a lower hydrate (B1144303). researchgate.net For heavier rare earth chlorides, including thulium, a straightforward dehydration to the anhydrous chloride (TmCl₃) is often hindered by the onset of hydrolysis. osti.gov

The general dehydration scheme can be represented as follows, with the understanding that hydrolysis occurs concurrently:

Step 1: Initial Dehydration

TmCl₃·6H₂O(s) → TmCl₃·xH₂O(s) + (6-x)H₂O(g)

This initial phase of water loss begins at relatively low temperatures (65-95°C) and can lead to the formation of various lower hydrates. osti.gov Studies on analogous heavy rare earth chlorides suggest that trihydrates are common intermediates. researchgate.net

Step 2: Further Dehydration and Onset of Hydrolysis

As the temperature increases, further dehydration occurs. However, due to the increasing basicity of the heavier rare earth ions, the formation of a stable anhydrous chloride is not typically observed. osti.gov Instead, the process is complicated by hydrolysis, where the metal ion reacts with water to form an oxychloride. osti.govresearchgate.net

Step 3: Formation of Intermediate Oxychloride Compounds

In the temperature range of 200 to 265°C, an intermediate compound with the general composition TmOCl·2TmCl₃ has been proposed for heavier rare earth chlorides. osti.gov This indicates that hydrolysis is a significant competing reaction pathway.

Pathways to Thulium(III) Oxide Formation via Thermal Decomposition

The ultimate solid product of the thermal decomposition of this compound in an oxygen-containing atmosphere is thulium(III) oxide (Tm₂O₃). The formation of the oxide proceeds through the intermediate thulium(III) oxychloride (TmOCl).

The key pathways are:

Hydrolysis to form Thulium(III) Oxychloride (TmOCl): As water is removed during heating, it can react with the thulium chloride in a hydrolysis reaction.

TmCl₃(s) + H₂O(g) ⇌ TmOCl(s) + 2HCl(g)

This reaction becomes significant at elevated temperatures. Studies on heavier rare earth chlorides show the formation of the oxychloride (MOCl) in the temperature range of 360 to 425°C. osti.gov

Decomposition of the Intermediate: The proposed intermediate, TmOCl·2TmCl₃, decomposes upon further heating to yield the oxychloride. osti.gov

Conversion to Thulium(III) Oxide: Thulium(III) oxychloride will further decompose or react at higher temperatures to form the final oxide product, thulium(III) oxide (Tm₂O₃). The presence of oxygen is required for this final conversion. Thulium(III) oxide is a thermally stable compound.

Analysis of Gaseous Products during Thermal Processes (e.g., coupled Mass Spectrometry)

Coupling a mass spectrometer (MS) to a thermogravimetric analyzer (TGA-MS) allows for the identification of gaseous products evolved during the decomposition process.

For this compound, the primary gaseous products are water (H₂O) and hydrogen chloride (HCl).

Water (H₂O): The evolution of water is detected throughout the initial stages of heating, corresponding to the dehydration steps. TGA-MS analysis of analogous rare earth chlorides shows distinct peaks for the ion current of water (m/z = 18) that align with the mass loss steps observed in the TGA curve. researchgate.net

Hydrogen Chloride (HCl): The detection of hydrogen chloride gas is a direct confirmation of the hydrolysis reaction. researchgate.net The ion current for HCl (typically monitored at m/z = 36 and 38) would be expected to increase at temperatures where hydrolysis becomes significant (above 200°C), coinciding with the formation of thulium(III) oxychloride. osti.govresearchgate.net

The following table details the expected gaseous products at different stages of the thermal decomposition.

| Temperature Range (°C) | Process | Primary Gaseous Products |

|---|---|---|

| 65 - ~200 | Dehydration | H₂O |

| > 200 | Dehydration and Hydrolysis | H₂O, HCl |

Theoretical and Computational Chemistry Approaches to Thulium Iii Chloride Hexahydrate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic structure of Thulium(III) chloride hexahydrate. Methods like Density Functional Theory (DFT) and ab initio calculations provide a framework for understanding bonding, orbital energies, and the distribution of electron density within the molecule.

Density Functional Theory (DFT) is a widely used computational method that maps the many-body electron problem onto a simpler one based on the electron density. spectroscopyonline.com For a complex such as this compound, DFT can be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. The choice of functional (e.g., B3LYP, M06-2X) and basis set is crucial for achieving accuracy consistent with experimental data. spectroscopyonline.comnih.gov For instance, studies on other complex molecules have shown that different functional/basis set combinations are optimal for predicting geometric parameters versus vibrational spectra. spectroscopyonline.com

Ab initio methods , such as the multireference state-averaged complete active space self-consistent field (SA-CASSCF) approach, are particularly important for lanthanide compounds due to the complex nature of their f-electrons. rsc.org A general computational scheme for trivalent lanthanide ions (Ln³⁺) has been developed that can predict the energy levels of f-f transitions. rsc.org This approach is powerful because the energy levels of the 4f electrons in Ln³⁺ ions are only slightly perturbed by the surrounding ligand environment. rsc.org Such calculations can accurately reproduce the electronic states, which is fundamental to understanding the compound's optical and magnetic properties. rsc.org

Table 1: Computationally Derived Structural Data for Anhydrous Thulium(III) Chloride (TmCl₃)

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Trigonal | materialsproject.org |

| Space Group | R3c | materialsproject.org |

| Tm³⁺ Coordination | 6-coordinate (octahedral) | materialsproject.org |

This data is for the anhydrous form and serves as an example of results from quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Structural Dynamics and Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, where the forces are derived from a force field. nih.gov For this compound, MD simulations can provide critical insights into its structural dynamics, the stability of the hydration shell, and the interactions between the ionic species and the surrounding water molecules.

A typical MD simulation of TmCl₃·6H₂O would involve placing the complex in a simulation box filled with water molecules to represent an aqueous solution. nih.gov The system's energy is first minimized to remove unfavorable contacts, followed by a gradual heating to the desired temperature and equilibration under constant temperature and pressure conditions (NPT ensemble). nih.gov

Through MD simulations, one could investigate:

Hydration Structure: The radial distribution functions (RDFs) between the Tm³⁺ ion and the oxygen atoms of the water molecules can be calculated to understand the structure and stability of the hydration shells.

Ligand Exchange Dynamics: The rate and mechanism of water molecule exchange between the first hydration shell and the bulk solvent can be studied, providing information on the lability of the aqua ligands.

Ion Pairing: The interaction between the [Tm(H₂O)₆]³⁺ cation and the Cl⁻ anions can be analyzed to determine the extent of solvent-separated versus contact ion pair formation.

Transport Properties: Diffusion coefficients for the hydrated thulium complex and chloride ions can be calculated, which are relevant to its ionic conductivity. sigmaaldrich.com

While specific MD studies on this compound are not prominent in the literature, the methodology is well-established and has been applied to a vast range of hydrated ions and biological molecules. nih.govrug.nl The choice of an appropriate force field, which includes parameters for the lanthanide ion, is a critical aspect for obtaining physically meaningful results.

Modeling of Electronic Transitions and Optical Properties (e.g., Crystal Field Splitting)

The characteristic optical properties of lanthanide compounds, including this compound, arise from electronic transitions within the partially filled 4f shell of the Tm³⁺ ion. These f-f transitions are formally forbidden by the Laporte rule but become partially allowed through mechanisms like vibronic coupling or mixing of opposite-parity orbitals due to the local environment.